Trimethoxy Dobutamine Hydrochloride
CAS No.: 51062-14-7
Cat. No.: VC21344340
Molecular Formula: C21H29NO3·HCl
Molecular Weight: 379.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 51062-14-7 |
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Molecular Formula | C21H29NO3·HCl |
Molecular Weight | 379.9 g/mol |
IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)butan-2-amine;hydrochloride |
Standard InChI | InChI=1S/C21H29NO3.ClH/c1-16(5-6-17-7-10-19(23-2)11-8-17)22-14-13-18-9-12-20(24-3)21(15-18)25-4;/h7-12,15-16,22H,5-6,13-14H2,1-4H3;1H |
Standard InChI Key | LNDHIIVUCMAZNW-UHFFFAOYSA-N |
SMILES | CC(CCC1=CC=C(C=C1)OC)NCCC2=CC(=C(C=C2)OC)OC.Cl |
Canonical SMILES | CC(CCC1=CC=C(C=C1)OC)NCCC2=CC(=C(C=C2)OC)OC.Cl |
Appearance | Off-White Solid |
Melting Point | 144-146°C |
Chemical Identity and Structural Characteristics
TMDBHCl is a trimethoxy-substituted derivative of Dobutamine, with the molecular formula C₂₁H₃₀ClNO₃ and a molecular weight of 379.9 g/mol . Its structure includes two phenyl rings: one 3,4-dimethoxyphenyl group and a 4-methoxyphenyl group, linked via an ethylamino chain to a butan-2-amine moiety (Figure 1) . The hydrochloride salt form enhances solubility and stability, making it suitable for laboratory applications .
Key Structural Features:
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Methoxy Groups: Three methoxy (-OCH₃) substituents on aromatic rings, which influence receptor binding affinity and metabolic stability .
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Chiral Center: A single stereogenic carbon in the butan-2-amine backbone, though the compound is typically synthesized as a racemic mixture .
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Solubility: High solubility in organic solvents (e.g., ethanol, toluene) and aqueous acidic conditions .
Synthesis and Manufacturing Process
TMDBHCl is synthesized through a multi-step process involving selective methylation and demethylation reactions. The core methodology is outlined in patents and chemical literature:
Production Workflow
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Trimethyl Ether Intermediate: The synthesis begins with the trimethyl ether of Dobutamine, where all phenolic hydroxyl groups are protected as methyl ethers .
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Reductive Amination: A catalytic hydrogenation step (using Pd/C) converts the amine precursor to the desired butan-2-amine structure .
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Demethylation: Treatment with 48% hydrobromic acid in glacial acetic acid selectively removes methyl groups from the phenolic oxygen atoms, yielding the hydrobromide salt .
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Salt Exchange: The hydrobromide is converted to the hydrochloride salt via ion exchange with hydrochloric acid .
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Purification: Final purification involves crystallization from organic solvent mixtures (e.g., ethanol/toluene) or water, achieving >99% purity .
Advantages of This Method:
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Environmentally friendly purification techniques compared to traditional recrystallization from boiling HCl .
Pharmacological and Functional Properties
TMDBHCl exhibits β-adrenergic receptor agonist activity, primarily targeting β₁ receptors in the heart. Its mechanism parallels that of Dobutamine but with distinct pharmacokinetic and toxicological profiles:
Receptor Binding and Signaling
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β₁ Agonism: TMDBHCl binds to β₁-adrenergic receptors, stimulating adenylyl cyclase activity and increasing intracellular cAMP levels .
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cAMP-Mediated Effects: Elevated cAMP enhances myocardial contractility and stroke volume, mimicking the inotropic effects of endogenous catecholamines .
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Limited β₂/α₁ Activity: Unlike Dobutamine, TMDBHCl shows negligible affinity for β₂ or α₁ receptors, reducing vasodilatory or vasoconstrictive side effects .
Toxicological Considerations
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O-Methylation-Induced Toxicity: Studies indicate that O-methylated derivatives of Dobutamine, including TMDBHCl, exhibit higher toxicity than the parent compound .
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Impurity Control: TMDBHCl is used as a reference standard to detect and quantify methoxy-related impurities in Dobutamine formulations, ensuring compliance with pharmaceutical purity standards .
Applications in Research and Quality Control
Role in Pharmaceutical Quality Assurance
TMDBHCl is essential for validating analytical methods in Dobutamine production:
Research Applications
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β-Adrenergic Receptor Studies: Used to probe biased signaling pathways and receptor conformational changes in β₁AR activation .
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Toxicology Screening: Investigating the comparative toxicity of methoxy-substituted catecholamines .
Comparative Analysis with Related Compounds
Structural and Functional Comparison
Physicochemical Properties
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